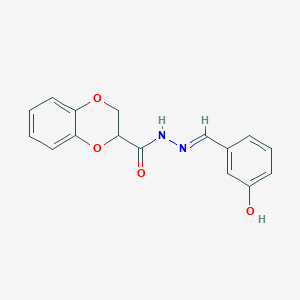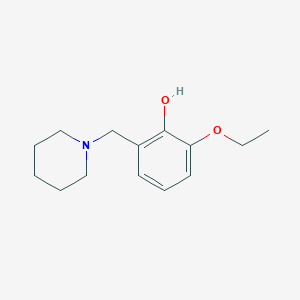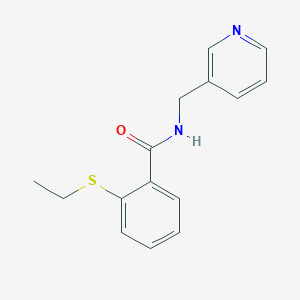
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHDC, is a chemical compound that has generated interest in the scientific community due to its potential therapeutic properties. BHDC is a derivative of benzodioxine, a class of compounds that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, such as COX-2 and iNOS. N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. However, there are also some limitations to its use. N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has poor solubility in water, which may limit its bioavailability. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential area of research is the development of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosages and routes of administration for N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. In addition, the development of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide may provide insights into the development of novel therapeutic strategies for various diseases.
Métodos De Síntesis
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The purity of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential therapeutic properties in various disease models. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-12-5-3-4-11(8-12)9-17-18-16(20)15-10-21-13-6-1-2-7-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGDOJKJVDDIB-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)


![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)


